molecular formula C27H18N4O2S B12014279 (2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile

(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile

Cat. No.: B12014279
M. Wt: 462.5 g/mol
InChI Key: CKWQFAOHJUEEDM-XMHGGMMESA-N
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Description

“(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile” is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core structure consists of a benzothiazole ring (1,3-benzothiazole) fused with a phenylpyrazole ring.
  • Attached to the benzothiazole ring is a 2,3-dihydro-1,4-benzodioxin moiety.
  • The entire compound is conjugated through a propenitrile group (C=C-C≡N).

Preparation Methods

Synthetic Routes

Several synthetic routes exist for this compound, but one common approach involves the following steps:

  • Benzothiazole Synthesis

    • Start with o-aminothiophenol.
    • Cyclize it with a suitable reagent (e.g., sulfur, phosphorus pentoxide) to form the benzothiazole ring.
  • Phenylpyrazole Synthesis

    • Begin with phenylhydrazine.
    • React it with an α,β-unsaturated ketone (e.g., chalcone) to form the phenylpyrazole ring.
  • Benzodioxin Formation

    • Combine the benzothiazole and phenylpyrazole intermediates.
    • Introduce the benzodioxin moiety using a suitable reagent (e.g., acetic anhydride).
  • Propenitrile Addition

    • Finally, add propenenitrile to the compound.

Industrial Production

Industrial-scale production typically involves optimized versions of the above steps, often using catalysts and efficient reaction conditions.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidation of the thiazole ring or the benzodioxin moiety.

    Reduction: Reduction of the nitrile group or other functional groups.

    Substitution: Substitution reactions at various positions.

    Cyclization: Intramolecular cyclizations to form fused rings.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Potential drug candidates due to its diverse structure.

    Biological Studies: Investigating its effects on cellular pathways.

    Materials Science: As a building block for functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific protein targets or modulates signaling pathways, impacting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related heterocyclic compounds like benzothiazoles, phenylpyrazoles, and benzodioxins.

: Reference: Literature search did not yield specific sources for this compound

Properties

Molecular Formula

C27H18N4O2S

Molecular Weight

462.5 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C27H18N4O2S/c28-16-19(27-29-22-8-4-5-9-25(22)34-27)14-20-17-31(21-6-2-1-3-7-21)30-26(20)18-10-11-23-24(15-18)33-13-12-32-23/h1-11,14-15,17H,12-13H2/b19-14+

InChI Key

CKWQFAOHJUEEDM-XMHGGMMESA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C(\C#N)/C4=NC5=CC=CC=C5S4)C6=CC=CC=C6

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C(C#N)C4=NC5=CC=CC=C5S4)C6=CC=CC=C6

Origin of Product

United States

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